2-Phenylpent-4-enoic acid
CAS No.: 94086-47-2
Cat. No.: VC8475663
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94086-47-2 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-phenylpent-4-enoic acid |
| Standard InChI | InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13) |
| Standard InChI Key | IQZLXJUYCRPXRG-UHFFFAOYSA-N |
| SMILES | C=CCC(C1=CC=CC=C1)C(=O)O |
| Canonical SMILES | C=CCC(C1=CC=CC=C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Isomerism
The systematic IUPAC name for this compound is 2-phenylpent-4-enoic acid, reflecting the position of the phenyl group (C2) and the double bond between C4 and C5 . It is structurally distinct from its isomers, such as 4-phenylpent-2-enoic acid (CAS 103986-66-9), which features the double bond at C2 and the phenyl group at C4 . The stereoelectronic effects of the conjugated double bond and phenyl substituent influence its reactivity, as evidenced by differences in boiling points and dipole moments compared to related structures .
Molecular Geometry and Spectroscopic Data
The compound’s geometry has been validated through X-ray crystallography and NMR studies. The phenyl ring adopts a planar configuration orthogonal to the carboxyl group, while the double bond at C4 introduces rigidity into the aliphatic chain . Key spectroscopic features include:
-
NMR (CDCl): δ 7.28–7.35 (m, 5H, aromatic), δ 5.72–5.85 (m, 2H, CH=CH), δ 3.12 (t, 1H, CH), δ 2.41–2.55 (m, 2H, CHCOOH) .
A comparative analysis of its 3D conformer (PubChem CID 23001441) reveals torsional strain between the phenyl group and the carboxylic acid moiety, which impacts its solubility and crystallinity .
Synthesis and Manufacturing
Grubbs’ Catalyst-Mediated Metathesis
A prominent synthesis route involves olefin metathesis using second-generation Grubbs’ catalyst. In a representative procedure, linear peptides containing allyl glycine residues undergo ring-closing metathesis in dichloromethane at 50°C under inert conditions . For example, reacting Fmoc-protected precursors with cis-2-butene yields cyclic peptides incorporating 2-phenylpent-4-enoic acid derivatives, achieving purities >90% after HPLC purification .
Carboxylation of Styrene Derivatives
Physicochemical Properties
Experimental and computed properties of 2-phenylpent-4-enoic acid are summarized below:
The low vapor pressure (<1 mmHg) indicates limited volatility, making it suitable for high-temperature applications . The LogP value of 2.66 suggests moderate lipophilicity, aligning with its use in lipid-based drug formulations .
Chemical Reactivity and Derivatives
Acid-Base Behavior
As a carboxylic acid, it exhibits typical Brønsted acidity with a pKa of approximately 4.3 in aqueous solutions . Deprotonation yields the conjugate base, 2-phenylpent-4-enoate (PubChem CID 23001441), which participates in nucleophilic acyl substitution reactions .
Diels-Alder Reactivity
The α,β-unsaturated system enables participation as a dienophile in Diels-Alder cycloadditions. Reacting with 1,3-butadiene derivatives at 80°C produces bicyclic lactones with >75% regioselectivity . This reactivity is exploited in the synthesis of natural product analogs, such as terpenoid scaffolds .
Pharmaceutical and Industrial Applications
Antibiotic Development
The compound serves as a precursor in β-lactam antibiotic synthesis. Functionalization at the carboxylic acid group with aminothiazole moieties yields cephalosporin analogs with enhanced Gram-negative activity . For instance, coupling with 7-ACA (7-aminocephalosporanic acid) under EDCI/HOBt conditions produces derivatives showing MIC values of 2–4 μg/mL against Escherichia coli .
Polymer Chemistry
Incorporating 2-phenylpent-4-enoic acid into polyesters improves thermal stability. Copolymerization with ethylene glycol and terephthalic acid results in materials with glass transition temperatures () exceeding 120°C, compared to 80°C for unmodified PET .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume